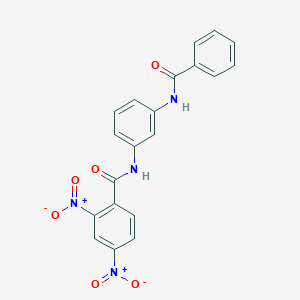![molecular formula C28H30FN3O3 B15017996 4-fluoro-N-[2-({(2E)-2-[4-(heptyloxy)benzylidene]hydrazinyl}carbonyl)phenyl]benzamide](/img/structure/B15017996.png)
4-fluoro-N-[2-({(2E)-2-[4-(heptyloxy)benzylidene]hydrazinyl}carbonyl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-FLUORO-N-(2-{N’-[(E)-[4-(HEPTYLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE is a complex organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-FLUORO-N-(2-{N’-[(E)-[4-(HEPTYLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE typically involves the condensation of an aldehyde or ketone with a hydrazine derivative. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction can be catalyzed by acids or bases to improve the yield and reaction rate.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can be more efficient than batch processes. The use of automated systems can also enhance the reproducibility and safety of the production process.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorine atom, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry, forming stable complexes with transition metals.
Biology
In biological research, the compound may be used to study enzyme inhibition and protein-ligand interactions. Its hydrazone moiety is particularly useful in bioconjugation techniques.
Medicine
Medically, the compound has potential applications as an anti-cancer agent. Its ability to form stable complexes with metals can be exploited in the design of metal-based drugs.
Industry
In the industrial sector, the compound can be used in the production of advanced materials, such as polymers and nanomaterials. Its unique chemical properties make it suitable for use in various high-performance applications.
作用機序
The mechanism of action of 4-FLUORO-N-(2-{N’-[(E)-[4-(HEPTYLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which is useful in medicinal applications. The hydrazone group can also participate in redox reactions, affecting cellular processes and signaling pathways.
類似化合物との比較
Similar Compounds
- 4-Fluoro-N’-(2-{N’-[(E)-(naphthalen-1-yl)methylidene]hydrazinecarbonyl}phenyl)benzamide
- N’-(4-Fluorophenyl)methylene-2,5-dimethoxybenzohydrazide
Uniqueness
What sets 4-FLUORO-N-(2-{N’-[(E)-[4-(HEPTYLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE apart from similar compounds is its unique heptyloxyphenyl group. This group can enhance the compound’s lipophilicity, making it more effective in crossing biological membranes. Additionally, the presence of the fluorine atom can improve the compound’s stability and reactivity.
特性
分子式 |
C28H30FN3O3 |
|---|---|
分子量 |
475.6 g/mol |
IUPAC名 |
2-[(4-fluorobenzoyl)amino]-N-[(E)-(4-heptoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C28H30FN3O3/c1-2-3-4-5-8-19-35-24-17-11-21(12-18-24)20-30-32-28(34)25-9-6-7-10-26(25)31-27(33)22-13-15-23(29)16-14-22/h6-7,9-18,20H,2-5,8,19H2,1H3,(H,31,33)(H,32,34)/b30-20+ |
InChIキー |
AZFUFQRABUYIKO-TWKHWXDSSA-N |
異性体SMILES |
CCCCCCCOC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)F |
正規SMILES |
CCCCCCCOC1=CC=C(C=C1)C=NNC(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(Naphthalen-2-YL)amino]-N'-[(1E)-1-phenylpropylidene]acetohydrazide](/img/structure/B15017923.png)
![N'-[(E)-(3-Bromophenyl)methylidene]-2-[(2,4,5-tribromophenyl)amino]acetohydrazide](/img/structure/B15017926.png)
![2-amino-4-(4-nitrothiophen-2-yl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B15017938.png)
![2-ethoxy-4-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate](/img/structure/B15017943.png)
![2-[(2,4-dimethylphenyl)amino]-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B15017955.png)

![1-{N'-[(E)-(2-Chloro-6-fluorophenyl)methylidene]hydrazinecarbonyl}-N-(2,6-dimethylphenyl)formamide](/img/structure/B15017965.png)
![N'-{(E)-[2-(benzyloxy)phenyl]methylidene}-2,2-bis(4-methylphenyl)cyclopropanecarbohydrazide](/img/structure/B15017975.png)
![6-cyclopentyl-1-(2,3-dimethylphenyl)-2-sulfanyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B15017981.png)
![2-(4-bromophenoxy)-N'-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]acetohydrazide](/img/structure/B15017985.png)
![2-[(Naphthalen-1-YL)amino]-N'-[(1E)-1-(5,6,7,8-tetrahydronaphthalen-2-YL)ethylidene]acetohydrazide](/img/structure/B15017990.png)

![Ethyl {[4-(4-chlorophenyl)-3-cyano-6-phenylpyridin-2-yl]sulfanyl}acetate](/img/structure/B15017998.png)
